4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1798537-55-9
VCID: VC4949156
InChI: InChI=1S/C18H19ClN8O/c19-15-3-1-14(2-4-15)10-21-18(28)26-7-5-25(6-8-26)16-9-17(23-12-22-16)27-13-20-11-24-27/h1-4,9,11-13H,5-8,10H2,(H,21,28)
SMILES: C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)Cl
Molecular Formula: C18H19ClN8O
Molecular Weight: 398.86

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide

CAS No.: 1798537-55-9

Cat. No.: VC4949156

Molecular Formula: C18H19ClN8O

Molecular Weight: 398.86

* For research use only. Not for human or veterinary use.

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide - 1798537-55-9

Specification

CAS No. 1798537-55-9
Molecular Formula C18H19ClN8O
Molecular Weight 398.86
IUPAC Name N-[(4-chlorophenyl)methyl]-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Standard InChI InChI=1S/C18H19ClN8O/c19-15-3-1-14(2-4-15)10-21-18(28)26-7-5-25(6-8-26)16-9-17(23-12-22-16)27-13-20-11-24-27/h1-4,9,11-13H,5-8,10H2,(H,21,28)
Standard InChI Key IQFRNBRPLJJCMB-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)Cl

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the piperazine ring, the pyrimidine-triazole moiety, and the attachment of the chlorobenzyl group. The specific synthesis route for 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide would likely involve:

  • Piperazine Ring Formation: This can be achieved through reactions involving ethylene diamine or other suitable precursors.

  • Pyrimidine-Triazole Moiety Synthesis: This involves condensation reactions between appropriate precursors to form the pyrimidine ring and subsequent attachment of the triazole ring.

  • Attachment of Chlorobenzyl Group: This typically involves a nucleophilic substitution reaction.

Potential Applications

Compounds with similar structures have been explored for various biological activities, including:

  • Antimicrobial and Antifungal Properties: Triazole derivatives are known for their efficacy against fungal infections.

  • Anticancer Activity: The presence of a pyrimidine ring, which is a component of nucleic acids, suggests potential interactions with DNA or enzymes involved in cell proliferation.

  • Neurological Applications: Piperazine derivatives have been used in central nervous system drugs.

ApplicationPotential Mechanism
Antimicrobial/AntifungalInhibition of fungal enzymes or cell wall synthesis
AnticancerInteraction with DNA or enzymes involved in cell proliferation
NeurologicalModulation of neurotransmitter systems

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